![molecular formula C18H15FN4OS B293561 3-[(4-Fluorophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293561.png)
3-[(4-Fluorophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(4-Fluorophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Fluorophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. It has also been shown to modulate the activity of various receptors and ion channels, including GABA(A) receptors and voltage-gated sodium channels. In addition, it has been shown to inhibit the growth of cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-Fluorophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high purity and good yield, as well as its potential applications in various fields of scientific research. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-[(4-Fluorophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, potential applications in the treatment of neurological disorders, and development of new derivatives with improved pharmacological properties. In addition, studies on the potential side effects of this compound are needed to ensure its safety for use in humans.
Conclusion:
In conclusion, 3-[(4-Fluorophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield a high purity product with good yield. Studies have shown that it possesses antitumor, antimicrobial, and antiviral activities, and has potential use in the treatment of neurological disorders. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl alcohol with 2-phenylethylamine, followed by the addition of thiosemicarbazide and triethyl orthoformate. The reaction mixture is then refluxed in ethanol to obtain the desired product. This synthesis method has been optimized to yield a high purity product with good yield.
Scientific Research Applications
3-[(4-Fluorophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields of scientific research. It has been shown to possess antitumor, antimicrobial, and antiviral activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C18H15FN4OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4OS/c19-14-7-9-15(10-8-14)24-12-16-20-21-18-23(16)22-17(25-18)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2 |
InChI Key |
RFCBXFYDZXBSCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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